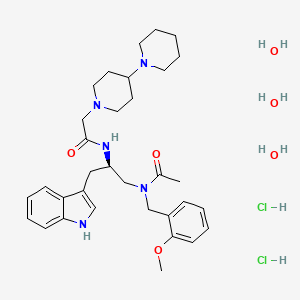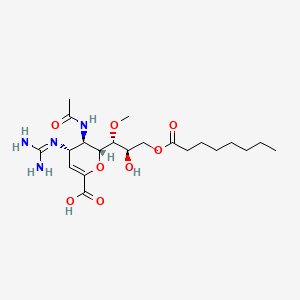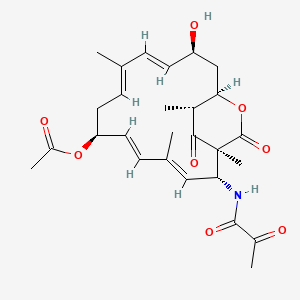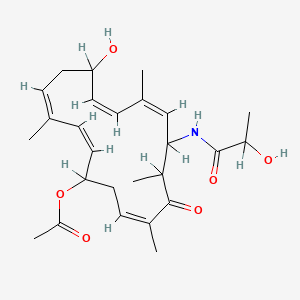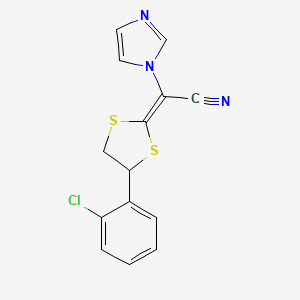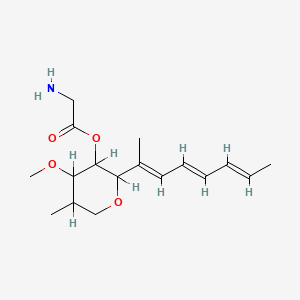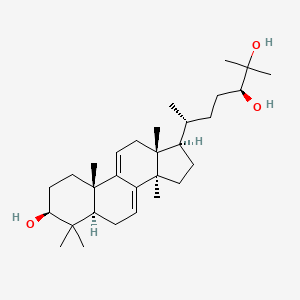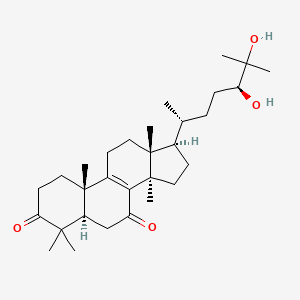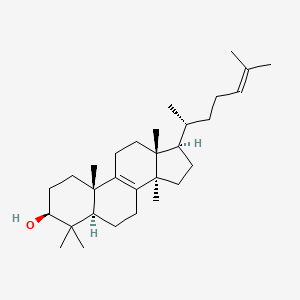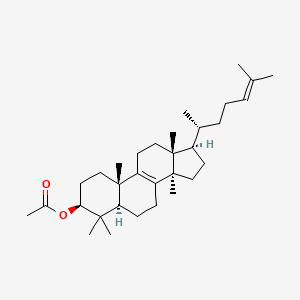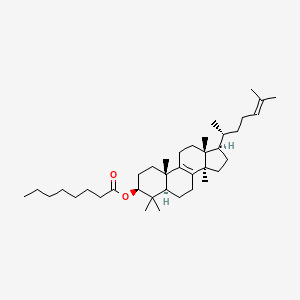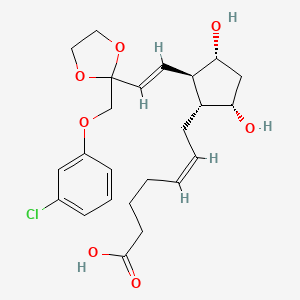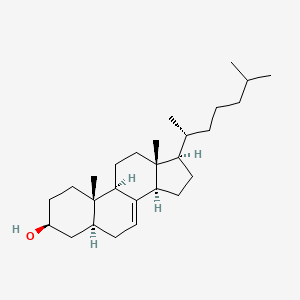
Lathosterol
Übersicht
Beschreibung
Lathosterol is a sterol intermediate in the biosynthesis of cholesterol. It is a cholesterol-like molecule found in small amounts in humans and is a precursor in the Kandutsch-Russell pathway of cholesterol synthesis . This compound is converted to 7-dehydrocholesterol by the enzyme sterol-C5-desaturase .
Wissenschaftliche Forschungsanwendungen
Lathosterol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Standard bei der Analyse von Sterol-Zwischenprodukten bei der Cholesterinbiosynthese verwendet.
Biologie: this compound wird für seine Rolle in der Struktur und Funktion der Zellmembran untersucht.
Medizin: Es wird in der Forschung im Zusammenhang mit Cholesterinstoffwechselstörungen und deren Behandlung eingesetzt.
5. Wirkmechanismus
This compound übt seine Wirkungen hauptsächlich über seine Rolle als Zwischenprodukt im Cholesterinbiosyntheseweg aus. Es wird durch das Enzym Sterol-C5-Desaturase in 7-Dehydrocholesterin umgewandelt. Diese Umwandlung ist entscheidend für die Aufrechterhaltung des Gleichgewichts von Cholesterin und seinen Vorläufern im Körper . Zu den beteiligten molekularen Zielstrukturen gehören Enzyme im Cholesterinbiosyntheseweg, und die beteiligten Wege sind diejenigen, die den Sterolstoffwechsel regulieren .
Ähnliche Verbindungen:
Desmosterol: Ein Sterol-Zwischenprodukt, das strukturell this compound ähnelt, sich aber in der Anzahl der Doppelbindungen unterscheidet.
Einzigartigkeit von this compound: this compound ist einzigartig in seiner spezifischen Rolle im Kandutsch-Russell-Weg der Cholesterinbiosynthese. Seine Umwandlung in 7-Dehydrocholesterin ist ein kritischer Schritt bei der Aufrechterhaltung der Cholesterin-Homöostase .
Wirkmechanismus
Target of Action
Lathosterol is a crucial intermediate in the biosynthesis of cholesterol . It primarily targets enzymes such as sterol-C4-methyl oxidase (SC4MOL) and 3β-hydroxy-Δ5-steroid-dehydrogenase (NSDHL) in the cholesterol synthesis pathway . These enzymes play a significant role in the conversion of zymostenol to this compound .
Mode of Action
This compound interacts with its target enzymes to facilitate the biosynthesis of cholesterol. The first step involves the carboxylation of one of the 4-methyl groups by SC4MOL to form 4-methyl-4-carboxyzymosterone . NSDHL then converts the 3β-hydroxy group to 3-keto by removing one of the CO2, forming 4-methylzymosterone . This is then converted to 4-methylzymosterol by the enzyme 3β-keto-reductase (HSD17B7) by restoring the 3β-hydroxy group .
Biochemical Pathways
This compound is part of the Kandutsch-Russell pathway, one of the two main pathways in cholesterol biosynthesis . This pathway is responsible for the conversion of lanosterol, the first sterol in the cholesterol synthesis pathway, to cholesterol . This compound, as an intermediate, plays a crucial role in this process.
Pharmacokinetics
The pharmacokinetics of this compound are closely tied to its role in cholesterol biosynthesis. As an intermediate in this pathway, its concentration in the body directly reflects the rate of endogenous cholesterol synthesis . .
Result of Action
The primary result of this compound’s action is the production of cholesterol, a vital component of all mammalian cells . Cholesterol is essential for cell viability, membrane integrity, and fluidity, and serves as the starting point for the synthesis of steroid hormones and bile acids .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, certain health conditions can affect cholesterol metabolism and, consequently, the levels of this compound. In conditions such as cerebrotendinous xanthomatosis (CTX) and Lathosterolosis, there is an accumulation of this compound . Furthermore, age-related changes can also impact this compound levels, with higher levels observed in adults compared to newborns and children .
Biochemische Analyse
Biochemical Properties
Lathosterol is a sterol molecule that is part of the cholesterol synthesis pathway . It is one of the 72 different sterols that can be formed before cholesterol is produced . These sterols are similar molecules by chemical properties and differ mostly by the number of double bonds and substituents on the sterol ring .
Cellular Effects
It is known that this compound, as a precursor in the biosynthesis of cholesterol, plays a crucial role in maintaining the proper physical properties of cell membranes, such as fluidity and rigidness .
Molecular Mechanism
The molecular mechanism of this compound is closely tied to its role in the biosynthesis of cholesterol. It is involved in the late part of cholesterol synthesis
Temporal Effects in Laboratory Settings
It is known that this compound is a crucial marker in the biosynthesis of cholesterol, and its levels directly reflect the rate of endogenous cholesterol synthesis .
Metabolic Pathways
This compound is involved in the cholesterol synthesis pathway . It is one of the sterols formed in the process before cholesterol is produced
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lathosterol can be synthesized from zymosterol through the action of the enzyme sterol-C5-desaturase
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from biological sources where it is naturally present as an intermediate in cholesterol biosynthesis . Advanced chromatographic techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed for the separation and quantification of this compound from complex biological matrices .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Lathosterol unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: this compound kann zu verschiedenen Oxysterolen oxidiert werden.
Reduktion: Es kann zu verschiedenen Sterolderivaten reduziert werden.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Verschiedene Katalysatoren und Reagenzien, abhängig von der spezifischen Substitutionsreaktion.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Sterolderivate und Oxysterole, die in verschiedenen biologischen Prozessen wichtig sind .
Vergleich Mit ähnlichen Verbindungen
Desmosterol: A sterol intermediate that is structurally similar to this compound but differs in the number of double bonds.
Uniqueness of this compound: this compound is unique in its specific role in the Kandutsch-Russell pathway of cholesterol biosynthesis. Its conversion to 7-dehydrocholesterol is a critical step in maintaining cholesterol homeostasis .
Eigenschaften
IUPAC Name |
(3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h10,18-21,23-25,28H,6-9,11-17H2,1-5H3/t19-,20+,21+,23-,24+,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVFFXVYBHFIHY-SKCNUYALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501015889 | |
| Record name | Lathosterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501015889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lathosterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001170 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
80-99-9 | |
| Record name | Lathosterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lathosterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lathosterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501015889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lathosterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001170 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
122.0 °C | |
| Record name | Lathosterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001170 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Lathosterol and what role does it play in the body?
A1: this compound is a sterol naturally present in human and animal tissues. It acts as a precursor in the biosynthesis of cholesterol. [, , , , , , , , , ]
Q2: How is this compound related to 7-Dehydrocholesterol?
A2: this compound is converted into 7-Dehydrocholesterol through an enzymatic reaction catalyzed by this compound 5-desaturase (also known as Sterol C5-desaturase). 7-Dehydrocholesterol is then further converted to cholesterol. [, , , , ]
Q3: What is the significance of measuring plasma this compound levels?
A3: Plasma this compound levels are considered a reliable indicator of whole-body cholesterol synthesis in humans. This is because this compound levels reflect the activity of the cholesterol synthesis pathway, particularly in response to factors like diet or medication. [, , , , , , , , ]
Q4: What happens when the conversion of this compound to cholesterol is disrupted?
A4: Defective conversion of this compound to cholesterol, specifically due to a deficiency in the enzyme this compound 5-desaturase, leads to a rare autosomal recessive disorder called Lathosterolosis. [, , ] This disorder is characterized by a build-up of this compound and a deficiency in cholesterol, leading to various developmental abnormalities.
Q5: Can dietary fat intake influence plasma this compound concentrations?
A5: Yes, research has shown that replacing saturated fatty acids with polyunsaturated fatty acids in the diet can lead to a decrease in plasma this compound concentration, suggesting a potential reduction in cholesterol synthesis. [] This effect was observed to be more prominent in men.
Q6: How do statins affect this compound levels?
A6: Statins, inhibitors of HMG-CoA reductase, are known to lower plasma this compound levels. This is because they inhibit a key enzyme involved in cholesterol synthesis, leading to a decrease in the production of this compound. [, , , ]
Q7: Are there any gender differences in the response of plasma this compound to dietary changes?
A7: Studies have shown that replacing saturated fatty acids with polyunsaturated fatty acids in the diet can lead to a greater decrease in plasma this compound concentration in men compared to women. [] This suggests a potential gender difference in cholesterol synthesis regulation.
Q8: How does this compound interact with cell membranes compared to cholesterol?
A8: this compound, due to its structural differences compared to cholesterol, exhibits a higher propensity to stabilize the liquid-ordered phase in model membranes. [] This suggests that the interaction of this compound with cell membranes might differ from that of cholesterol, potentially influencing membrane fluidity and function.
Q9: What happens to this compound during the efflux of cholesterol from cells?
A9: Research indicates that this compound is released from cells at a different rate compared to cholesterol during efflux, with the efflux of newly synthesized this compound being more sensitive to actin polymerization but less sensitive to Golgi disassembly. [] This suggests a distinct intracellular trafficking pathway for this compound compared to cholesterol.
Q10: Is this compound efflux influenced by direct endoplasmic reticulum-plasma membrane contacts?
A10: Yes, experimental evidence suggests that stimulating the formation of direct contact sites between the endoplasmic reticulum and the plasma membrane enhances the efflux of newly synthesized this compound but not cholesterol. [] This highlights a potential role for these contact sites in this compound transport.
Q11: How is this compound linked to cardiovascular disease?
A11: Studies suggest a complex relationship between cholesterol metabolism, including this compound, and cardiovascular disease. [, , , ] An imbalance favoring cholesterol absorption over synthesis, reflected in a lower this compound to campesterol ratio, has been associated with increased cardiovascular risk and coronary artery disease severity.
Q12: What is the significance of the campesterol-to-Lathosterol ratio in cardiovascular health?
A12: This ratio is investigated as a potential marker for cardiovascular risk. A higher campesterol-to-Lathosterol ratio, indicating increased cholesterol absorption relative to synthesis, has been linked to a higher prevalence of cardiovascular disease, particularly coronary artery disease. []
Q13: What are the implications of altered cholesterol absorption and synthesis in the metabolic syndrome?
A13: In individuals with metabolic syndrome, characterized by insulin resistance and visceral obesity, a lower campesterol-to-cholesterol ratio (indicating reduced absorption) and a higher this compound-to-cholesterol ratio (indicating increased synthesis) are observed. [] These alterations in cholesterol homeostasis may contribute to elevated triacylglycerol-rich lipoprotein remnants, potentially increasing cardiovascular risk.
Q14: Is there a link between this compound and Alzheimer's disease?
A14: Research suggests a potential link between cholesterol metabolism and Alzheimer's disease (AD). [] While statins, which lower this compound levels, have been investigated for their potential protective effects against AD, their impact on amyloid-beta (Aβ) secretion in humans at clinically relevant dosages remains inconclusive.
Q15: What is the role of this compound in cerebrotendinous xanthomatosis (CTX)?
A15: In patients with CTX, a rare lipid storage disorder, significantly elevated serum levels of this compound, along with other sterols like cholestanol and plant sterols, are observed. [] Treatment with chenodeoxycholic acid can effectively reduce these elevated sterol levels, including this compound.
Q16: How can this compound be used as a tool in research?
A16: this compound serves as a valuable tool in research for:* Understanding cholesterol biosynthesis: Its measurement helps in studying the regulation of cholesterol synthesis pathways and the impact of various factors on this process. [, , , ]* Investigating lipid-lowering therapies: this compound levels are used to assess the effectiveness of lipid-lowering drugs, such as statins, in inhibiting cholesterol synthesis. [, , , ]* Studying disease mechanisms: Altered this compound levels can provide insights into the role of cholesterol metabolism in various diseases like cardiovascular disease, metabolic syndrome, and cerebrotendinous xanthomatosis. [, , , ]
Q17: What analytical techniques are commonly used for this compound quantification?
A17: Gas chromatography (GC) coupled with either flame ionization detection (FID) or mass spectrometry (GC-MS) are the most common techniques for the accurate quantification of this compound in biological samples like serum or plasma. [, , , , ]
Q18: What is the molecular formula and weight of this compound?
A19: The molecular formula of this compound is C27H46O, and its molecular weight is 386.65 g/mol. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


